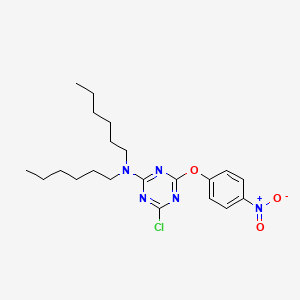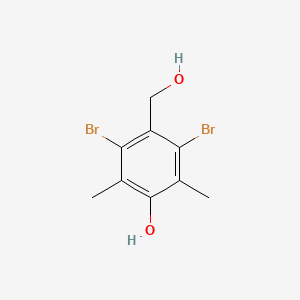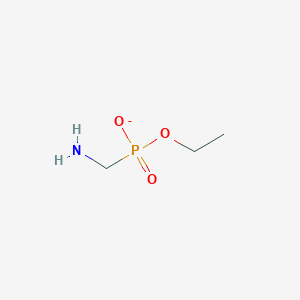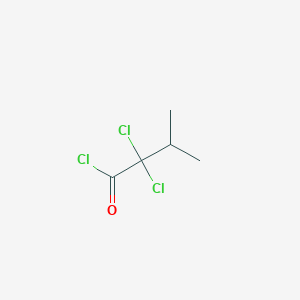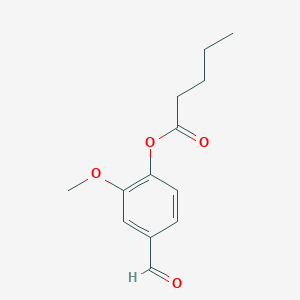
N-(5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)acetamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group attached to the oxadiazole ring, which is further connected to an acetamide group
Méthodes De Préparation
The synthesis of N-(5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzohydrazide with acetic anhydride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxadiazole ring. The final product is obtained after purification through recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
N-(5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxadiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-(5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, the compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for further investigation in drug development.
Medicine: The compound’s potential therapeutic properties are explored in preclinical studies. It is evaluated for its efficacy and safety in treating various diseases.
Industry: In the materials science field, the compound is used in the development of new materials with specific properties, such as improved thermal stability and conductivity.
Mécanisme D'action
The mechanism of action of N-(5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by targeting essential bacterial enzymes. In anticancer research, it may induce apoptosis in cancer cells by interacting with key signaling pathways.
Comparaison Avec Des Composés Similaires
N-(5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)acetamide can be compared with other similar compounds, such as:
N-(4-Methoxyphenyl)acetamide: This compound lacks the oxadiazole ring and has different chemical properties and applications.
4-Methoxybenzohydrazide: This precursor compound is used in the synthesis of the target compound and has its own set of applications.
Oxadiazole derivatives: Other oxadiazole derivatives with different substituents may have varying biological activities and chemical properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
124573-17-7 |
|---|---|
Formule moléculaire |
C11H11N3O3 |
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C11H11N3O3/c1-7(15)12-11-13-10(17-14-11)8-3-5-9(16-2)6-4-8/h3-6H,1-2H3,(H,12,14,15) |
Clé InChI |
TXUDEQARQAIXRN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NOC(=N1)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Copper, [4-(methoxycarbonyl)phenyl]-](/img/structure/B14293989.png)
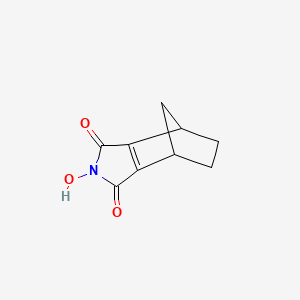
![1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14294012.png)



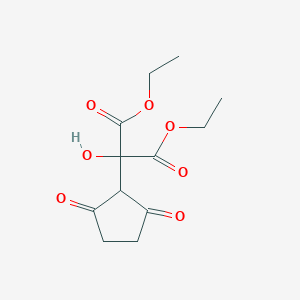
![2-[(14-Bromotetradecyl)oxy]oxane](/img/structure/B14294040.png)
